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Abstract
Urotensin II (UII), a potent vasoactive cyclic peptide, and its G protein-coupled receptor (UT)

are emerging as significant modulators of metabolic homeostasis.[1][2] Initially recognized for

its profound effects on the cardiovascular system, the UII/UT system is now implicated in the

regulation of glucose metabolism, lipid profiles, and energy expenditure.[2][3] Elevated plasma

levels of UII are observed in various metabolic disorders, including diabetes and metabolic

syndrome, suggesting its potential as both a biomarker and a therapeutic target.[2][4][5] This

technical guide provides a comprehensive overview of the role of UII in mouse metabolic

regulation, summarizing key quantitative data, detailing experimental protocols, and visualizing

the underlying signaling pathways. The conflicting reports on the effects of UII, particularly

regarding glucose metabolism, underscore the complexity of its actions, which appear to be

dependent on the duration of exposure (acute vs. chronic) and the specific metabolic context.

[6][7]

Role of Urotensin II in Glucose Homeostasis
The influence of Urotensin II on glucose metabolism is complex, with studies reporting

conflicting outcomes based on the duration of UII administration.
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Acute vs. Chronic Administration
Single, acute administration of UII in chow-fed mice has been shown to induce transient

hyperglycemia and insulin resistance.[8] In one study, UII injections (5 and 100 nmol/kg)

significantly increased blood glucose within 60 minutes and resulted in insulin resistance as

measured by an Insulin Tolerance Test (ITT).[8]

Conversely, chronic UII administration (over 7 days) has been found to ameliorate glucose

tolerance and improve insulin sensitivity in both chow-diet and high-fat diet (HFD)-fed mice.[6]

[7][8] This improvement is often accompanied by a reduction in body weight and adipose tissue

mass.[6][7]

Genetic Manipulation (Knockout Models)
Studies using genetic knockout mice have provided further insights. UII gene knockout (UII KO)

mice exhibit reduced serum glucose and insulin levels, along with improved glucose and insulin

tolerance compared to wild-type mice.[1] These mice also show a significant reduction in

weight gain and visceral fat.[1][9] Similarly, blocking the UT receptor pathway with an

antagonist in obese (ob/ob) mice significantly improved glucose levels.[10] In a model of

streptozotocin-induced diabetes, UT knockout mice were protected from severe hyperglycemia,

showing attenuated increases in HbA1c.[11]

UII in Diabetic Models
In diabetic mouse models (e.g., KK/upj-AY/J mice), the expression of both UII and its receptor

UT is significantly upregulated in skeletal muscle.[12][13] Treatment of these mice with a UT

receptor antagonist, urantide, improved glucose tolerance.[12] Furthermore, in vitro studies

have shown that UII can inhibit insulin-stimulated glucose uptake in skeletal muscle cells,

suggesting a direct role in inducing insulin resistance at the tissue level.[13]

Quantitative Data Summary: Glucose Homeostasis
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Model / Condition Intervention Key Findings Reference

Chow-fed C57BL/6J

Mice

Single U-II dose (5 &

100 nmol/kg)

Increased blood

glucose within 60 min;

induced insulin

resistance.

[8]

HFD-fed C57BL/6J

Mice

Chronic U-II admin.

(>7 days)

Ameliorated glucose

tolerance; reduced

fasting blood glucose.

[6][7]

UII Knockout Mice Gene Deletion

Reduced serum

glucose & insulin;

improved glucose &

insulin tolerance.

[1][9]

ApoE Knockout Mice
UT Antagonist

(SB657510A)

Improved glucose

tolerance.
[9]

Diabetic KK Mice
UT Antagonist

(Urantide)

Improved glucose

tolerance.
[12]

STZ-treated Mice
UT Receptor

Knockout

Attenuated increase in

HbA1c.
[11]

Role of Urotensin II in Lipid Metabolism and
Adiposity
UII also plays a significant role in lipid metabolism and the regulation of body weight and fat

mass.

Effects on Body Weight and Adipose Tissue
Chronic administration of UII to HFD-fed mice leads to a reduction in weight gain and a

decrease in the mass of visceral, subcutaneous, and brown adipose tissues.[6][7] This effect is

consistent with findings in UII knockout mice, which display decreased body mass and visceral

fat compared to their wild-type counterparts.[1][9] Blocking the UT receptor pathway in obese

mice also results in reduced weight gain.[10][14]
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Effects on Circulating Lipids
The role of the UII system in regulating circulating lipids appears more complex. While chronic

UII administration in one study did not significantly alter blood lipid levels[6][7], UII gene

deletion was found to reduce circulating plasma lipids.[9] Paradoxically, mice with a

homozygous deletion of the UT receptor gene (Uts2r) showed elevated serum triglyceride and

cholesterol levels.[8] Furthermore, UT/ApoE double knockout (DKO) mice fed a high-fat diet

exhibited significantly higher serum total cholesterol and triglyceride levels compared to ApoE

knockout mice, suggesting a protective role for the UT receptor in this specific context of

severe hyperlipidemia.[15][16]

Quantitative Data Summary: Lipids and Adiposity
Model / Condition Intervention Key Findings Reference

HFD-fed C57BL/6J

Mice
Chronic U-II admin.

Reduced weight gain

& adipose tissue

weight; no significant

change in blood lipids.

[6][7]

UII Knockout Mice Gene Deletion

Decreased body

mass, visceral fat, &

circulating plasma

lipids.

[1][9]

UT/ApoE DKO Mice Gene Deletion

Significantly increased

serum total

cholesterol &

triglycerides vs. ApoE

KO.

[15][16]

Obese (ob/ob) Mice UT Antagonist

Decreased weight

gain; improved

hyperlipidemia.

[10]

Role of Urotensin II in Energy Expenditure
The metabolic benefits of chronic UII administration or UII pathway blockade may be linked to

increased energy expenditure. Chronic UII treatment in HFD-fed mice was associated with
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increased mRNA expression of Ucp3, a mitochondrial thermogenesis gene, in skeletal muscle.

[6][7] In vitro experiments support this, showing that UII treatment directly enhances glucose

and free fatty acid consumption and increases aerobic respiration in C2C12 skeletal muscle

cells.[6][7][8]

Signaling Pathways
Urotensin II exerts its effects by binding to the UT receptor, a G protein-coupled receptor.[1] In

skeletal muscle, a key tissue for glucose disposal, UII has been shown to induce insulin

resistance by activating NADPH oxidase, leading to the production of reactive oxygen species

(ROS).[12] This oxidative stress, in turn, inhibits critical downstream insulin signaling pathways,

including the phosphorylation of AKT, PKC, and ERK, which are essential for glucose transport.

[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31379736/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2019.00453/full
https://pubmed.ncbi.nlm.nih.gov/31379736/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2019.00453/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6660256/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2012.00165/full
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0076796
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0076796
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UII Signaling Pathway in Skeletal Muscle Insulin Resistance

Urotensin II UT ReceptorBinds NADPH Oxidase
Activation

Activates ↑ Reactive Oxygen
Species (ROS)

Produces Insulin Signaling
(AKT, PKC, ERK)

Inhibits

↓ Glucose Transport

Insulin Resistance

Leads to

Click to download full resolution via product page

UII signaling cascade leading to insulin resistance in skeletal muscle.
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Key Experimental Protocols
Standardized metabolic tolerance tests are crucial for assessing the in vivo effects of Urotensin

II. Below are detailed protocols for the Intraperitoneal Glucose Tolerance Test (IPGTT) and the

Intraperitoneal Insulin Tolerance Test (IPITT) commonly used in mouse studies.[17]

Intraperitoneal Glucose Tolerance Test (IPGTT)
This test measures the ability of a mouse to clear an exogenous glucose load from the blood.

[18] Impaired clearance is indicative of glucose intolerance.

Materials:

Sterile 20% D-glucose solution in saline (or PBS)

Glucometer and test strips

Syringes (1cc) with 26-27G needles

Warming lamp (optional, for vasodilation)

Restraining device

Procedure:

Fasting: Fast mice for 4-6 hours (morning fast) or overnight (16 hours). Ensure free access

to water.[19][20][21]

Baseline Glucose (t=0): Transfer the mouse to a clean cage.[20] Obtain a baseline blood

sample by making a small nick at the tip of the tail. Gently milk the tail to obtain a small drop

of blood and measure the glucose level with a glucometer. Record this as the 0-minute time

point.[22]

Glucose Injection: Weigh the mouse to calculate the precise dose. Inject the sterile glucose

solution intraperitoneally (IP). The standard dose is 1g/kg or 2g/kg of body weight.[20][21]

Blood Sampling: Collect subsequent blood samples from the tail nick at 15, 30, 60, 90, and

120 minutes post-injection.[21][22]
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Recovery: After the final blood draw, return food to the cage. Monitor the animal to ensure

recovery.

Experimental Workflow: IPGTT

Start

Fast Mouse
(4-16 hours)

Water ad libitum

Weigh Mouse &
Calculate Dose

Measure Baseline
Blood Glucose (t=0)

Inject Glucose (IP)
(1-2 g/kg)

Measure Blood Glucose at
15, 30, 60, (90), 120 min

End of Test
Return Food

 

Experimental Workflow: ITT

Start

Fast Mouse
(4-6 hours)

Water ad libitum

Weigh Mouse &
Calculate Dose

Measure Baseline
Blood Glucose (t=0)

Inject Insulin (IP)
(0.5-1.2 U/kg)

Measure Blood Glucose at
15, 30, (45), 60 min

Monitor for
Hypoglycemia

End of Test
Return Food
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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